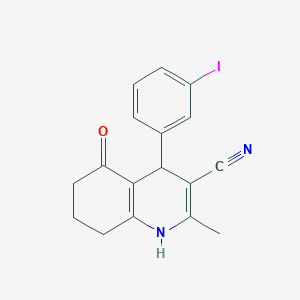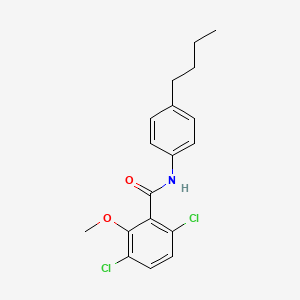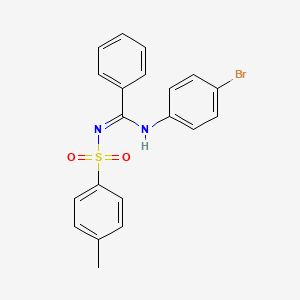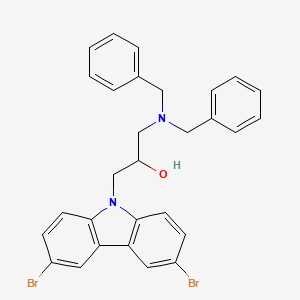![molecular formula C17H16BrClN2O4 B11691129 N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)
N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with the molecular formula C17H16BrClN2O4 This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenoxy group, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)hydrazide
Uniqueness
N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the dimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H16BrClN2O4 |
|---|---|
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-15-8-11(7-14(18)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI-Schlüssel |
PPJCEXLQECRDIO-AWQFTUOYSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11691064.png)

![7-bromo-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11691075.png)
![N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine](/img/structure/B11691077.png)
![N-[4-(cycloheptylsulfamoyl)phenyl]acetamide](/img/structure/B11691098.png)
![7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
![N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691103.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691108.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691112.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)

![3-bromo-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B11691131.png)
